molecular formula C7H6N2O4 B11908959 2-(Pyrimidin-2-yl)malonic acid CAS No. 1260648-77-8

2-(Pyrimidin-2-yl)malonic acid

Katalognummer: B11908959
CAS-Nummer: 1260648-77-8
Molekulargewicht: 182.13 g/mol
InChI-Schlüssel: FRWAYXIAIRWAHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyrimidin-2-yl)malonic acid is a heterocyclic compound that features a pyrimidine ring attached to a malonic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)malonic acid typically involves the reaction of pyrimidine derivatives with malonic acid or its esters. One common method includes the condensation of pyrimidine-2-carbaldehyde with malonic acid in the presence of a base, such as sodium ethoxide, followed by acidification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for cost-effective reagents, efficient reaction conditions, and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyrimidin-2-yl)malonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce dihydropyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Pyrimidin-2-yl)malonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Pyrimidin-2-yl)malonic acid and its derivatives involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Pyrimidin-2-yl)malonic acid is unique due to its specific attachment of the pyrimidine ring at the 2-position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs .

Eigenschaften

CAS-Nummer

1260648-77-8

Molekularformel

C7H6N2O4

Molekulargewicht

182.13 g/mol

IUPAC-Name

2-pyrimidin-2-ylpropanedioic acid

InChI

InChI=1S/C7H6N2O4/c10-6(11)4(7(12)13)5-8-2-1-3-9-5/h1-4H,(H,10,11)(H,12,13)

InChI-Schlüssel

FRWAYXIAIRWAHZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)C(C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.